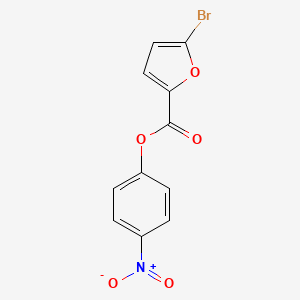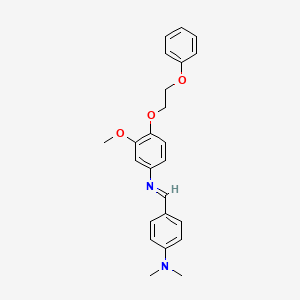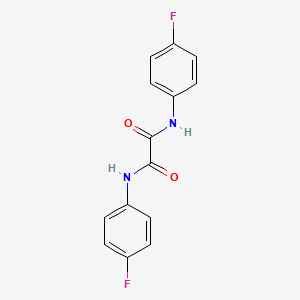
Benzenamine, 4-(phenylazo)-N-(phenylmethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- is a complex organic compound known for its vibrant color and unique chemical properties. It is commonly used in various industrial applications, particularly in the production of dyes and pigments. The compound is characterized by its azo group (-N=N-) and its phenyl groups, which contribute to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- typically involves the reaction of aniline with nitrosobenzene under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the azo bond. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through various techniques, such as recrystallization and chromatography, to achieve the desired purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The phenyl groups in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce the azo group.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine, and the reactions are carried out under controlled temperatures and pressures.
Major Products Formed
Oxidation: Oxidation products may include nitro compounds and quinones.
Reduction: Reduction typically yields primary or secondary amines.
Substitution: Substituted derivatives with various functional groups attached to the phenyl rings.
Aplicaciones Científicas De Investigación
Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool in medical imaging.
Industry: Widely used in the production of dyes, pigments, and other colorants for textiles, plastics, and inks.
Mecanismo De Acción
The mechanism of action of Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- involves its interaction with various molecular targets and pathways. The azo group in the compound can undergo reduction to form amines, which can then interact with biological molecules such as proteins and nucleic acids. The phenyl groups in the compound can participate in π-π interactions and hydrogen bonding, further influencing its reactivity and binding affinity.
Comparación Con Compuestos Similares
Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- can be compared with other similar compounds, such as:
Aniline: A simpler aromatic amine with a single phenyl group.
Azobenzene: A related azo compound with two phenyl groups connected by an azo bond.
N-Phenylbenzamide: A compound with a similar structure but with an amide group instead of an azo group.
Uniqueness
The uniqueness of Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- lies in its combination of an azo group and phenyl groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Propiedades
Número CAS |
1089292-95-4 |
|---|---|
Fórmula molecular |
C19H15N3 |
Peso molecular |
285.3 g/mol |
Nombre IUPAC |
1-phenyl-N-(4-phenyldiazenylphenyl)methanimine |
InChI |
InChI=1S/C19H15N3/c1-3-7-16(8-4-1)15-20-17-11-13-19(14-12-17)22-21-18-9-5-2-6-10-18/h1-15H |
Clave InChI |
VRVLFCXOZDZYCV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(3,4-Dimethoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B11958775.png)



methanol](/img/structure/B11958812.png)




